2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazoquinazoline core, followed by functional group modifications to introduce the benzyl, thio, and methoxybenzyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thio group to a sulfoxide or sulfone.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to an alcohol.
Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a dual PI3K/HDAC inhibitor in cancer therapy.
Mechanism of Action
The compound exerts its effects primarily through dual inhibition of PI3K and HDAC. PI3K is involved in cell growth and survival pathways, while HDAC regulates gene expression through epigenetic modifications. By inhibiting both enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis. The molecular targets include the catalytic subunits of PI3K and the active sites of HDAC enzymes .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroimidazo[1,2-c]quinazoline derivatives: These compounds share the imidazoquinazoline core and exhibit similar biological activities.
PI3K inhibitors: Compounds like wortmannin and LY294002 specifically inhibit PI3K.
HDAC inhibitors: Compounds like vorinostat and trichostatin A specifically inhibit HDAC
Uniqueness
What sets 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide apart is its dual inhibitory activity, which allows it to target multiple pathways simultaneously. This dual action can potentially lead to more effective cancer treatments by overcoming resistance mechanisms that single-target inhibitors might face .
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-18(26(33)29-17-20-11-8-12-21(15-20)35-2)36-28-31-23-14-7-6-13-22(23)25-30-24(27(34)32(25)28)16-19-9-4-3-5-10-19/h3-15,18,24H,16-17H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPTVJSZBUQUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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